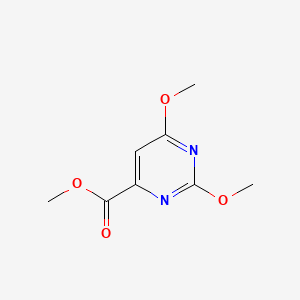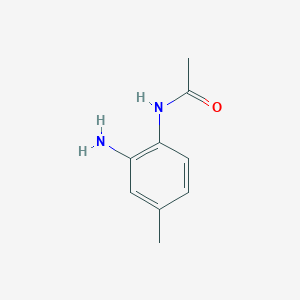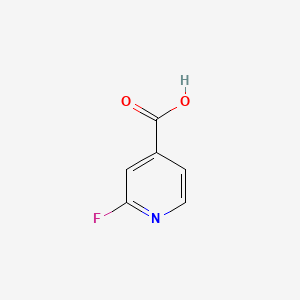
2-Fluoroisonicotinic acid
概述
描述
2-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2. It is a derivative of isonicotinic acid, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoroisonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with acetone and aluminum trichloride in dichloromethane to produce 2-fluoropyridine-4-methanone, which is then further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation and layered-diffusion techniques, as well as the use of specific catalysts to enhance the reaction efficiency .
化学反应分析
Types of Reactions: 2-Fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It can form coordination polymers with metals such as silver and cadmium.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite and fluoroboric acid are commonly used.
Coordination Reactions: Solvent evaporation and layered-diffusion techniques are employed to synthesize coordination polymers.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Coordination Reactions: Coordination polymers with distinct structural properties.
科学研究应用
2-Fluoroisonicotinic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 2-fluoroisonicotinic acid involves its interaction with specific molecular targets. In coordination reactions, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes exhibit unique properties, such as enhanced thermal stability and luminescent characteristics .
相似化合物的比较
Isonicotinic Acid: The parent compound without the fluorine substitution.
2-Chloroisonicotinic Acid: A similar compound where a chlorine atom replaces the fluorine atom.
2-Bromoisonicotinic Acid: A compound with a bromine atom instead of fluorine.
Uniqueness: 2-Fluoroisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs .
属性
IUPAC Name |
2-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFWDWYGOWUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323069 | |
| Record name | 2-Fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-65-3 | |
| Record name | 2-Fluoroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 402-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 2-fluoroisonicotinic acid in lanthanide-based coordination polymers?
A: this compound (HFINA) typically acts as a bridging ligand in lanthanide-based coordination polymers, utilizing its carboxylate group for coordination. [, ] Studies have shown that HFINA can exhibit different coordination modes, influenced by factors like the lanthanide contraction effect. [] For example, in a series of six lanthanide coordination polymers, the carboxylate moieties exhibited two distinct coordination modes, leading to different coordination environments around the lanthanide ions. []
Q2: How does the incorporation of this compound impact the luminescent properties of europium-based coordination polymers?
A: Research indicates that incorporating this compound can lead to europium-based coordination polymers with interesting luminescent properties. [, ] For instance, a specific europium coordination polymer, {[Eu(FINA)3(H2O)2]·H2O}n, displayed intense red luminescence attributed to the characteristic transitions of the Eu3+ ion. [] This suggests the potential of using this compound in designing luminescent materials.
Q3: Beyond lanthanide coordination polymers, are there other applications of this compound in materials science?
A: Yes, this compound has shown promise in enhancing the performance of perovskite solar cells. [] Researchers have successfully employed it as an additive in perovskite precursor solutions to improve the efficiency and stability of perovskite/silicon tandem solar cells. []
A: Studies suggest that the triple functionality of this compound plays a key role in its beneficial effects on perovskite solar cells. [] The fluorine, carboxylic acid, and pyridine nitrogen groups within its structure can interact with defects in the perovskite layer, such as uncoordinated Pb2+ ions, formamidinium (FA+), and halide vacancies. [] This interaction helps reduce defects, suppress non-radiative recombination, and ultimately improve charge transfer within the device. []
A: Yes, thermal analyses have been conducted on both lanthanide coordination polymers [] and perovskite solar cells [] incorporating this compound. These studies reveal that the presence of this compound can contribute to the high thermal stability of the resulting materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
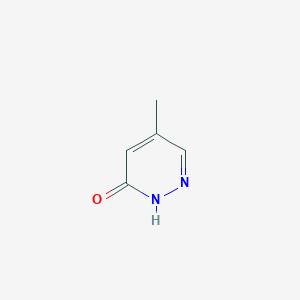
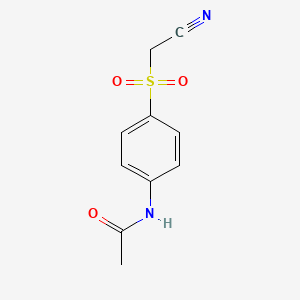


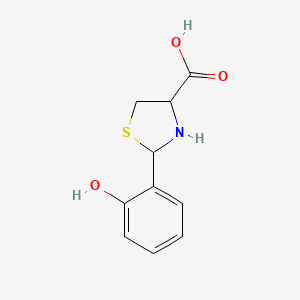

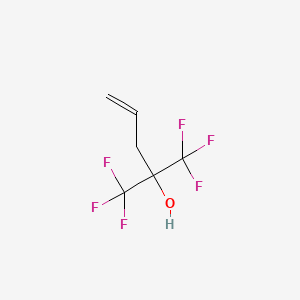
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
